molecular formula C15H10Cl2N2O2S B2850990 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313535-06-7

2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2850990
CAS No.: 313535-06-7
M. Wt: 353.22
InChI Key: LRCPVLVAKSBSSO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule belonging to the benzothiazole amide class, a scaffold recognized for its significant potential in oncological and infectious disease research . Benzothiazole derivatives have demonstrated compelling antiproliferative activities across diverse cancer cell lines, including breast, prostate, and colon cancers, with mechanistic studies indicating involvement as inhibitors of critical biological targets such as tubulin polymerization, DNA topoisomerase, and histone deacetylases (HDAC) . Furthermore, the structural motif of 2-aminobenzothiazole is considered a privileged structure in medicinal chemistry for developing novel anti-tubercular agents, showing promising activity against Mycobacterium tuberculosis strains . The specific substitution pattern of this compound—featuring a 4-methoxy group on the benzothiazole ring and a 2,4-dichlorobenzamide moiety—is designed to explore structure-activity relationships aimed at enhancing potency and selectivity. This compound is intended for research use only, strictly for in vitro analysis in biochemical and cellular assays to investigate new therapeutic pathways.

Properties

IUPAC Name

2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-11-3-2-4-12-13(11)18-15(22-12)19-14(20)9-6-5-8(16)7-10(9)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCPVLVAKSBSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoic acid with 4-methoxy-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can be contextualized by comparing it to analogs with variations in substituents, core heterocycles, and biological activities. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Notes Reference
This compound (Target) C₁₅H₁₀Cl₂N₂O₂S - 4-Methoxybenzothiazole
- 2,4-Dichlorobenzoyl
No direct activity data; inferred potential for enzyme inhibition based on structural analogs .
N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide C₁₄H₉ClN₂OS - Unsubstituted benzothiazole
- 4-Chlorobenzoyl
Structural analog with reduced solubility due to lack of methoxy group; used in SAR studies .
2,4-Dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholinopropyl)benzamide C₂₁H₁₉Cl₂F₂N₃O₂S - 4,6-Difluorobenzothiazole
- Morpholinopropyl chain
Enhanced lipophilicity and potential CNS penetration due to morpholine moiety .
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide C₁₈H₁₂Cl₅N₅OS - 1,3,4-Thiadiazole core
- Trichloroethyl group
Potent DHFR inhibitor (ΔG = −9.0 kcal/mol); forms hydrogen bonds with Asp21 and Ser59 .
N-(2-Aminoethyl)-2,4-dichloro-N-(3,4-dichlorophenyl)benzamide hydrochloride C₁₅H₁₂Cl₄N₂O·HCl - Aminoethyl side chain
- 3,4-Dichlorophenyl
Anti-Trypanosoma brucei activity (IC₅₀ = 0.8 µM); high yield (57%) via alkylation-benzoylation .

Key Observations

Substituent Effects on Solubility and Binding :

  • The methoxy group in the target compound likely enhances aqueous solubility compared to halogenated analogs like N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide .
  • Halogenation (e.g., 2,4-dichloro or 4,6-difluoro) increases lipophilicity and steric bulk, which may improve target binding but reduce solubility .

Core Heterocycle Modifications :

  • Replacement of benzothiazole with 1,3,4-thiadiazole (as in the DHFR inhibitor) introduces additional hydrogen-bonding sites, critical for enzyme interaction .
  • Morpholine-containing analogs (e.g., C₂₁H₁₉Cl₂F₂N₃O₂S) demonstrate how tertiary amines can enhance blood-brain barrier penetration .

Biological Activity Trends: Alkylamide side chains (e.g., aminoethyl or morpholinopropyl) correlate with antiparasitic activity, as seen in Trypanosoma brucei inhibitors . Thiadiazole derivatives exhibit superior enzyme inhibition (e.g., DHFR) due to tautomeric flexibility and sulfur-mediated interactions .

Synthetic Routes: The target compound likely follows a benzoylation pathway similar to N-(1,3-benzothiazol-2-yl)benzamide derivatives, where 2-aminobenzothiazole reacts with 2,4-dichlorobenzoyl chloride . Alkylation-benzoylation sequences (e.g., ) are common for introducing side chains, while cyclization (e.g., thiadiazole formation in ) enables heterocyclic diversity .

Biological Activity

2,4-Dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H12Cl2N2O2S\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This compound features a benzothiazole ring system that contributes significantly to its biological activity. The presence of chlorine and methoxy groups enhances its pharmacological profile.

Antimicrobial and Antifungal Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial and antifungal activities. Specifically, this compound has shown effectiveness against various bacterial strains and fungi. The mechanism is thought to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

Microorganism Activity Reference
E. coliInhibition observed
S. aureusModerate inhibition
C. albicansEffective antifungal

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer cells. In vitro studies using cell viability assays (e.g., CCK-8) demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis and affecting cell cycle progression.

Case Study: Breast Cancer Inhibition
A study evaluated the effects of this compound on MCF-7 and SK-BR-3 breast cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited low micromolar IC50 values against both cell lines.
  • Mechanism : Induction of reactive oxygen species (ROS) leading to apoptosis was observed.

Anti-inflammatory Effects

The compound also demonstrates potential anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cellular models. This action may be mediated through the inhibition of NF-kB signaling pathways.

Molecular Mechanisms

The biological activities of this compound are attributed to several molecular mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : It alters the expression levels of genes associated with apoptosis and inflammation.
  • Cell Signaling Pathway Interference : The compound disrupts signaling pathways critical for cell survival and proliferation.

Q & A

Basic: What are the common synthetic routes for 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions are optimal?

Answer:
The synthesis typically involves multi-step reactions starting with the condensation of 2-amino-4-methoxybenzothiazole with 2,4-dichlorobenzoyl chloride. Key steps include:

  • Alkylation/Acylation: Reacting the benzothiazole amine with the acyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under inert atmosphere .
  • Catalysts: Use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to enhance amide bond formation .
  • Purification: Column chromatography (silica gel) or recrystallization from methanol/ethanol to achieve high purity (>95%) .
    Optimization Tips:
  • Control temperature (0–5°C during acylation to minimize side reactions).
  • Monitor reaction progress via TLC or HPLC .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Answer:
Spectroscopic Characterization:

  • NMR (¹H/¹³C): Assign peaks for diagnostic groups:
    • Benzothiazole protons (δ 7.2–8.1 ppm, aromatic), methoxy (δ ~3.8 ppm), and amide NH (δ ~10.5 ppm) .
    • ¹³C signals for carbonyl (C=O, δ ~165 ppm) and chloro-substituted carbons (δ ~125–140 ppm) .
  • IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
    Chromatography:
  • HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min .
  • Mass Spectrometry: ESI-MS m/z calculated for C₁₅H₁₀Cl₂N₂O₂S: [M+H]⁺ = 377.0; observed = 376.9 .

Advanced: How can X-ray crystallography using SHELX programs determine the molecular structure, and what challenges might arise?

Answer:
Methodology:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve reflections with SHELXD for phase determination .
  • Refinement: SHELXL for iterative least-squares refinement. Key parameters:
    • Hydrogen atoms placed via riding model (C–H = 0.93–0.97 Å).
    • Displacement parameters (Uiso) constrained to 1.2×Ueq of parent atoms .
      Challenges:
  • Twinned Crystals: Use TWIN/BASF commands in SHELXL to model twinning .
  • Disordered Solvents: Apply SQUEEZE (PLATON) to mask electron density from unresolved solvent .

Advanced: What strategies are used to analyze the compound’s enzyme inhibition efficacy and mechanism?

Answer:
Enzyme Assay Design:

  • Target Selection: Prioritize enzymes linked to benzothiazole bioactivity (e.g., PFOR in anaerobic organisms or kinases in cancer pathways) .
  • Kinetic Studies: Use Michaelis-Menten plots with varying substrate concentrations. Measure IC₅₀ via fluorescence/quenching assays .
    Mechanistic Probes:
  • Docking Simulations: AutoDock Vina to model ligand-enzyme interactions (e.g., H-bonding with active-site residues) .
  • SAR Analysis: Compare inhibition data with derivatives lacking methoxy or chloro groups to identify critical substituents .

Advanced: How to resolve contradictions in biological activity data across different studies?

Answer:
Troubleshooting Framework:

Assay Variability:

  • Standardize protocols (e.g., cell lines: HCT-116 vs. HEK293; incubation time: 24h vs. 48h) .
  • Validate via positive controls (e.g., cisplatin for cytotoxicity).

Solubility Issues:

  • Use DMSO stocks ≤0.1% to avoid solvent toxicity. Confirm solubility via dynamic light scattering .

Metabolic Stability:

  • Perform microsomal assays (e.g., liver microsomes + NADPH) to assess compound degradation .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:
SAR Workflow:

Core Modifications:

  • Synthesize analogs with variations in:

  • Benzothiazole substituents (e.g., 4-methoxy → 4-ethoxy) .
  • Chloro positions (2,4-dichloro → 3,4-dichloro) .

Biological Testing:

  • Screen against a panel of targets (e.g., kinase inhibitors, antimicrobial assays) .

Data Analysis:

  • Use multivariate statistics (e.g., PCA) to correlate structural features (ClogP, H-bond donors) with activity .
    Example SAR Table:

DerivativeSubstituent (R₁, R₂)IC₅₀ (μM)LogP
Parent4-OCH₃, 2,4-Cl1.23.5
Analog 14-OCH₂CH₃, 2,4-Cl0.83.8
Analog 24-OCH₃, 3,4-Cl5.63.6

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:
In Silico Tools:

  • ADMET Prediction: Use SwissADME to estimate bioavailability (TPSA > 60 Ų reduces CNS penetration) and CYP450 interactions .
  • Molecular Dynamics (MD): GROMACS for simulating membrane permeability (logP ~3.5 suggests moderate absorption) .
    Validation:
  • Compare predictions with in vitro Caco-2 permeability assays .

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